molecular formula C6H6F2N2O2S B11791405 2-(2-Amino-4-(difluoromethyl)thiazol-5-yl)acetic acid

2-(2-Amino-4-(difluoromethyl)thiazol-5-yl)acetic acid

Cat. No.: B11791405
M. Wt: 208.19 g/mol
InChI Key: AOSUXGVESXTLEU-UHFFFAOYSA-N
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Description

2-(2-Amino-4-(difluoromethyl)thiazol-5-yl)acetic acid is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-(difluoromethyl)thiazol-5-yl)acetic acid typically involves the condensation of chlorinated or brominated ethyl acetoacetate with thiourea, followed by hydrolysis . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-(difluoromethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-(difluoromethyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence its biological activity by altering its chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4-(difluoromethyl)thiazol-5-yl)acetic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

2-[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C6H6F2N2O2S/c7-5(8)4-2(1-3(11)12)13-6(9)10-4/h5H,1H2,(H2,9,10)(H,11,12)

InChI Key

AOSUXGVESXTLEU-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(S1)N)C(F)F)C(=O)O

Origin of Product

United States

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